molecular formula C14H17NO B12887806 1-Ethyl-2-(3-methoxyphenyl)-5-methyl-1H-pyrrole CAS No. 62041-52-5

1-Ethyl-2-(3-methoxyphenyl)-5-methyl-1H-pyrrole

Cat. No.: B12887806
CAS No.: 62041-52-5
M. Wt: 215.29 g/mol
InChI Key: FFRRDCOEDVKKGF-UHFFFAOYSA-N
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Description

1-Ethyl-2-(3-methoxyphenyl)-5-methyl-1H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of an ethyl group at position 1, a methoxyphenyl group at position 2, and a methyl group at position 5 on the pyrrole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2-(3-methoxyphenyl)-5-methyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 3-methoxybenzaldehyde, ethylamine, and acetylacetone in the presence of an acid catalyst can lead to the formation of the desired pyrrole compound. The reaction typically occurs under reflux conditions with a suitable solvent such as ethanol or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the cyclization process and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-(3-methoxyphenyl)-5-methyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Ethyl-2-(3-methoxyphenyl)-5-methyl-1H-pyrrole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(3-methoxyphenyl)-5-methyl-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-2-(3-methoxyphenyl)-5-methyl-1H-pyrrole is unique due to the specific positioning of its functional groups, which can significantly impact its chemical reactivity and biological activity. The presence of the methoxy group at the 3-position of the phenyl ring can enhance its electron-donating properties, making it more reactive in certain chemical reactions .

Properties

CAS No.

62041-52-5

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

1-ethyl-2-(3-methoxyphenyl)-5-methylpyrrole

InChI

InChI=1S/C14H17NO/c1-4-15-11(2)8-9-14(15)12-6-5-7-13(10-12)16-3/h5-10H,4H2,1-3H3

InChI Key

FFRRDCOEDVKKGF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=C1C2=CC(=CC=C2)OC)C

Origin of Product

United States

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